molecular formula C12H13BrClNO B8170877 2-(2-Bromo-4-chlorophenyl)-1-(pyrrolidin-1-yl)ethanone

2-(2-Bromo-4-chlorophenyl)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B8170877
M. Wt: 302.59 g/mol
InChI Key: SRZLMXYNYYFZEQ-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenyl)-1-(pyrrolidin-1-yl)ethanone is an organic compound that features a bromine and chlorine-substituted phenyl ring attached to a pyrrolidine ring via an ethanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenyl)-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-chlorobenzaldehyde and pyrrolidine.

    Formation of Intermediate: The aldehyde group of 2-bromo-4-chlorobenzaldehyde is reacted with pyrrolidine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Acylation: The amine is acylated with an appropriate acylating agent, such as acetyl chloride, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenyl)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Hydrolysis: The ethanone group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different substituents on the phenyl ring.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Hydrolysis: Corresponding carboxylic acids or alcohols, depending on the conditions.

Scientific Research Applications

2-(2-Bromo-4-chlorophenyl)-1-(pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenyl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use. For example, in medicinal chemistry, it may interact with certain enzymes to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-fluorophenyl)-1-(pyrrolidin-1-yl)ethanone
  • 2-(2-Bromo-4-methylphenyl)-1-(pyrrolidin-1-yl)ethanone
  • 2-(2-Bromo-4-nitrophenyl)-1-(pyrrolidin-1-yl)ethanone

Uniqueness

2-(2-Bromo-4-chlorophenyl)-1-(pyrrolidin-1-yl)ethanone is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(2-bromo-4-chlorophenyl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClNO/c13-11-8-10(14)4-3-9(11)7-12(16)15-5-1-2-6-15/h3-4,8H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZLMXYNYYFZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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